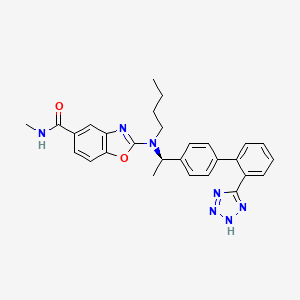

ChemR23-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H29N7O2 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide |

InChI |

InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1 |

InChI Key |

GZKNEPIIFJDVNG-GOSISDBHSA-N |

Isomeric SMILES |

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Canonical SMILES |

CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

ChemR23-IN-1: A Technical Guide to its Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses and immune cell trafficking. Its activation by endogenous ligands, primarily the adipokine chemerin and the specialized pro-resolving mediator resolvin E1, triggers a cascade of intracellular signaling events. ChemR23-IN-1 has been identified as a potent inhibitor of this receptor, offering a valuable tool for investigating the physiological and pathological roles of the ChemR23 signaling axis and presenting a potential therapeutic avenue for inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an inhibitor of the ChemR23 receptor.[1] Its primary mechanism involves the suppression of chemerin-induced intracellular signaling cascades. The binding of chemerin to ChemR23 typically activates a Gi protein-coupled pathway, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), and the mobilization of intracellular calcium.[2] this compound effectively blocks these downstream effects, thereby inhibiting the physiological responses mediated by ChemR23 activation, most notably the chemotaxis of immune cells.[1]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against both human and murine forms of the ChemR23 receptor. The half-maximal inhibitory concentration (IC50) values, determined through a calcium mobilization assay, are summarized in the table below.

| Target Species | Receptor | IC50 (nM) | Reference |

| Human | ChemR23 | 38 | [1] |

| Mouse | ChemR23 | 100 | [1] |

Signaling Pathway Modulation

This compound exerts its inhibitory effects by intervening in the canonical ChemR23 signaling pathway. The following diagram illustrates the signaling cascade initiated by chemerin and the point of inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on specific in vitro assays to determine its potency and functional effects. The following are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay for IC50 Determination

This assay is designed to measure the ability of this compound to inhibit the intracellular calcium flux induced by chemerin in cells expressing the ChemR23 receptor.

1. Cell Culture and Preparation:

-

Cell Line: CAL-1 cells, a human plasmacytoid dendritic cell line endogenously expressing ChemR23.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates.

2. Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C, according to the dye manufacturer's instructions.

3. Compound Preparation and Addition:

-

This compound: A stock solution is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to various concentrations in the assay buffer.

-

Chemerin: A stock solution of recombinant human chemerin is prepared and diluted to a final concentration that elicits a submaximal response (e.g., EC80).

-

Assay Procedure: The diluted this compound or vehicle (DMSO) is added to the wells containing the dye-loaded cells and incubated for a defined period. Subsequently, the chemerin solution is added to stimulate the cells.

4. Data Acquisition and Analysis:

-

Instrumentation: A fluorescence plate reader capable of kinetic reading is used to measure the change in fluorescence intensity over time upon addition of chemerin.

-

Data Analysis: The peak fluorescence signal is determined for each well. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay

This assay evaluates the ability of this compound to block the directional migration of cells towards a chemerin gradient.

1. Cell Preparation:

-

Cell Line: CAL-1 cells.

-

Preparation: Cells are harvested, washed, and resuspended in a serum-free migration medium.

2. Assay Setup:

-

Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 or 8 µm pore size) separating the upper and lower wells.

-

Lower Chamber: The lower chamber is filled with migration medium containing various concentrations of chemerin as the chemoattractant.

-

Upper Chamber: The cell suspension, pre-incubated with different concentrations of this compound or vehicle, is added to the upper chamber.

3. Incubation:

-

The chemotaxis chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-4 hours).

4. Quantification of Migration:

-

Cell Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a suitable dye (e.g., crystal violet or a fluorescent dye).

-

Cell Counting: The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance/fluorescence.

5. Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards chemerin in the presence of the vehicle control. The results are typically expressed as a percentage of inhibition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a ChemR23 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for dissecting the complexities of the ChemR23 signaling pathway. Its well-characterized inhibitory profile, with potent activity against both human and mouse receptors, makes it suitable for a range of in vitro studies. By effectively blocking chemerin-induced calcium mobilization and subsequent chemotaxis, this compound provides a means to investigate the role of ChemR23 in various physiological and disease processes, particularly those with an inflammatory component. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this inhibitor in their own investigations.

References

The Dual Role of ChemR23 in Inflammatory Diseases: A Technical Guide

Executive Summary: The Chemokine-like receptor 1 (ChemR23), also known as CMKLR1, is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of inflammatory responses. It possesses a unique dual functionality, capable of both promoting and resolving inflammation depending on the ligand it binds. Its primary endogenous ligands are the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[1][2][3] Chemerin and its processed peptides typically act as chemoattractants for immune cells, contributing to the initiation and amplification of inflammation, while RvE1 is a specialized pro-resolving mediator that actively orchestrates the return to tissue homeostasis.[4][5] This dichotomy places ChemR23 at a crucial nexus in the inflammatory cascade, making it a highly attractive therapeutic target for a wide range of chronic inflammatory and autoimmune diseases. This guide provides an in-depth overview of the ChemR23 signaling axis, its role in various pathologies, quantitative data on its expression and function, relevant experimental protocols, and its potential in drug development.

The ChemR23 Signaling Axis

ChemR23 is expressed on various immune cells, including monocytes, macrophages (particularly pro-inflammatory M1 macrophages), dendritic cells (DCs), and natural killer (NK) cells, as well as non-immune cells like adipocytes and endothelial cells. Its function is dictated by the specific ligand present in the tissue microenvironment.

Ligands: A Tale of Two Signals

-

Chemerin (RARRES2): Initially synthesized as an inactive precursor (prochemerin), it is activated through proteolytic cleavage in inflammatory settings. Active chemerin acts as a potent chemoattractant, recruiting ChemR23-expressing cells like macrophages and DCs to sites of inflammation. This function is central to the initiation phase of the immune response. However, further processing of chemerin can generate peptides with anti-inflammatory properties, highlighting the complexity of this system.

-

Resolvin E1 (RvE1): An omega-3 fatty acid-derived lipid mediator, RvE1 is a key player in the active resolution of inflammation. Its binding to ChemR23 triggers pro-resolving pathways, such as enhancing the phagocytosis of apoptotic cells by macrophages (efferocytosis), inhibiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production.

Downstream Signaling Pathways

Activation of ChemR23 by its ligands initiates distinct intracellular signaling cascades. Chemerin binding typically activates Gαi protein, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn causes the phosphorylation of extracellular-signal-regulated kinases 1/2 (ERK1/2) and activation of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway. In contrast, RvE1 signaling promotes resolution, in part by blocking TNF-α-induced NF-κB activation and stimulating pathways like the Akt/MEK/MAPK cascade, which can lead to increased IL-10 transcription and enhanced phagocytosis. In neuroinflammation models, ChemR23 signaling has also been shown to involve the CaMKK2/AMPK/Nrf2 pathway to exert anti-inflammatory and neuroprotective effects.

Caption: ChemR23 signaling pathways initiated by chemerin versus Resolvin E1.

The Role of ChemR23 in Inflammatory Diseases

The differential expression and function of the ChemR23 axis have been implicated in a variety of inflammatory conditions.

-

Psoriasis: The chemerin/ChemR23 axis is a key player in the early stages of psoriasis. High levels of chemerin are found in pre-psoriatic and early lesions, correlating strongly with the recruitment of plasmacytoid dendritic cells (pDCs) and neutrophils into the skin, which are critical for the production of type I interferons that drive the disease.

-

Rheumatoid Arthritis (RA): In the synovium of RA patients, both chemerin and ChemR23 are highly expressed. Chemerin activates fibroblast-like synoviocytes (FLSs), promoting their motility and the production of pro-inflammatory mediators like IL-6, CCL2, and matrix metalloproteinase 3 (MMP-3), thereby contributing to joint inflammation and degradation.

-

Inflammatory Bowel Disease (IBD): ChemR23 is significantly overexpressed in the inflamed colon tissues of severe IBD patients, including those unresponsive to standard biologic therapies. This expression is associated with significant neutrophil accumulation in the mucosa, suggesting a role in the persistent, non-resolving inflammation characteristic of IBD.

-

Neuroinflammation: The ChemR23 axis plays a complex role in the central nervous system. In models of germinal matrix hemorrhage and ischemic stroke, activation of ChemR23 signaling has been shown to be neuroprotective by suppressing neuroinflammation, reducing neuronal apoptosis, and dampening oxidative stress. This suggests its potential as a therapeutic target for acute brain injuries.

-

Metabolic Diseases: As an adipokine, chemerin links obesity to a state of chronic, low-grade inflammation. The chemerin/ChemR23 axis is implicated in obesity-related insulin (B600854) resistance and cardiovascular diseases. In diabetic nephropathy, this axis promotes inflammation and injury of glomerular endothelial cells.

Caption: The multifaceted role of the ChemR23 axis across various inflammatory diseases.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding ChemR23 expression and function from various studies.

Table 1: ChemR23 Expression in Inflammatory Conditions

| Disease/Condition | Cell Type / Tissue | Observation | Significance | Citation(s) |

| Type 2 Diabetes | Neutrophils | Highly expressed compared to healthy controls | p < 0.01 | |

| Periodontitis | Neutrophils | Moderately expressed compared to healthy controls | p < 0.05 | |

| LPS or TNF-α Stimulation | Neutrophils, Monocytes | Significantly increased receptor expression | p < 0.001 (LPS), p < 0.01 (TNF-α) | |

| Inflammatory Bowel Disease | Inflamed Colon Tissue | Overexpressed in severe patients | - | |

| Rheumatoid Arthritis | Synovium | Highly expressed compared to osteoarthritis | - | |

| Psoriasis | Early Skin Lesions | Strong expression in the dermis | - | |

| Ischemic Stroke (Mouse Model) | Ischemic Brain Tissue | Expression peaked at Day 1 post-MCAO | - |

Table 2: Functional Effects of ChemR23 Modulation

| Modulator | Model System | Key Effect | Quantitative Result | Citation(s) |

| Chemerin | RA Fibroblast-like Synoviocytes | Enhanced production of IL-6, CCL2, MMP-3 | - | |

| Chemerin Peptide (C15) | Zymosan-induced Peritonitis (Mouse) | Suppressed neutrophil recruitment | 63% reduction | |

| Chemerin Peptide (C15) | Zymosan-induced Peritonitis (Mouse) | Suppressed monocyte recruitment | 62% reduction | |

| Resolvin E1 (RvE1) | Human Macrophages | Enhances phagocytosis of apoptotic neutrophils | - | |

| Anti-chemerin Antibody | IMQ-induced Psoriasis (Mouse) | Diminished epidermal proliferation & inflammation | - | |

| Agonist anti-ChemR23 mAb | Chronic Colitis (Mouse) | Triggered resolution of inflammation | Significant decrease in tissue lesions & fibrosis | |

| ChemR23 Knockout | LPS-induced Lung Inflammation (Mouse) | Increased neutrophil infiltrate post-LPS | - |

Key Experimental Protocols

Studying the ChemR23 axis involves a range of in vitro and in vivo techniques. Below are summarized methodologies for key experiments.

In Vitro Macrophage Polarization and ChemR23 Analysis

This protocol is used to assess how inflammatory stimuli regulate ChemR23 expression and function in macrophages.

-

Cell Isolation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.

-

Macrophage Differentiation: Culture monocytes for 7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF or GM-CSF to differentiate them into M2-like or M1-like macrophages, respectively.

-

M1 Polarization: To induce a classic pro-inflammatory M1 phenotype, stimulate M-CSF-differentiated macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.

-

ChemR23 Expression Analysis:

-

qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure CMKLR1 (ChemR23) mRNA levels, using appropriate housekeeping genes for normalization.

-

Flow Cytometry: Stain cells with a fluorochrome-conjugated anti-ChemR23 antibody to quantify surface receptor expression.

-

-

Functional Assays:

-

Chemotaxis Assay: Use a Boyden chamber or similar migration assay system. Place polarized macrophages in the upper chamber and add chemerin to the lower chamber as a chemoattractant. Quantify migrated cells after several hours.

-

Phagocytosis Assay: Treat macrophages with RvE1 (e.g., 10 nM) and then incubate with pHrodo-labeled apoptotic cells or microbial particles. Measure phagocytic activity via flow cytometry or fluorescence microscopy.

-

In Vivo Model: Zymosan-Induced Peritonitis

This model is used to evaluate the pro-resolving or anti-inflammatory effects of ChemR23-targeting compounds.

-

Animal Model: Use wild-type and ChemR23 knockout (ChemR23-/-) mice on a C57BL/6 background to establish receptor dependency.

-

Compound Administration: Administer the test compound (e.g., chemerin-derived peptide C15, 0.32 ng/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Induction of Peritonitis: After a set pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse).

-

Peritoneal Lavage: At a specified time point post-zymosan challenge (e.g., 4 or 24 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with ice-cold PBS/EDTA.

-

Cellular Analysis:

-

Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Differential Counts: Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts to quantify neutrophils and monocytes/macrophages. Alternatively, use flow cytometry with specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

-

Mediator Analysis: Centrifuge the lavage fluid and analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines using ELISA or multiplex bead arrays.

Caption: A generalized experimental workflow for investigating the ChemR23 axis.

Therapeutic Targeting of ChemR23

The dual nature of ChemR23 makes it a nuanced but highly promising drug target.

-

Agonist Strategy: For chronic inflammatory diseases like IBD, where there is a failure to resolve inflammation, an agonist approach is attractive. Activating ChemR23 with a pro-resolving agonist (mimicking RvE1) could actively switch off inflammation, reduce neutrophil accumulation, and promote tissue repair. A monoclonal antibody agonist, OSE-230, is in development for chronic inflammation, designed to trigger this resolution pathway.

-

Antagonist Strategy: In conditions where the pro-inflammatory chemoattractant arm of the axis is dominant (e.g., early psoriasis or acute inflammatory flares), an antagonist that blocks chemerin binding could be beneficial to prevent the initial recruitment of inflammatory cells.

Conclusion

The ChemR23 receptor is a pivotal control point in the regulation of inflammation. Its ability to be steered by distinct pro-inflammatory and pro-resolving ligands places it at the heart of the balance between a healthy immune response and chronic pathological inflammation. Its differential role across a spectrum of diseases, from psoriasis and rheumatoid arthritis to IBD and neuroinflammation, underscores its importance. A deeper understanding of the tissue-specific processing of its ligands and the resulting downstream signaling will be key to successfully harnessing its therapeutic potential. The development of specific ChemR23 agonists and antagonists represents a novel and promising strategy to move beyond simple inflammatory suppression towards actively promoting resolution and restoring tissue homeostasis.

References

- 1. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

ChemR23-IN-1: A Potent Antagonist of Chemerin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in a range of inflammatory and metabolic diseases. Its primary endogenous ligand, the adipokine chemerin, orchestrates a complex signaling cascade upon binding to ChemR23, influencing immune cell trafficking, adipogenesis, and glucose metabolism. The development of small molecule antagonists for ChemR23, such as ChemR23-IN-1, provides a powerful tool to probe the physiological roles of the chemerin/ChemR23 axis and offers a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on chemerin signaling, supported by quantitative data and detailed experimental protocols.

This compound: A Competitive Antagonist of the Chemerin Receptor

This compound is a small molecule inhibitor of the ChemR23 receptor. It exhibits competitive antagonism, binding to the receptor and preventing the binding of its natural ligand, chemerin. This blockade of ligand binding effectively abrogates the downstream signaling pathways typically initiated by chemerin activation of ChemR23.

Binding Affinity

The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand or the response to an agonist by 50%.

| Species | IC50 (nM) | Assay Type |

| Human | 38 | Competitive Binding Assay |

| Mouse | 100 | Competitive Binding Assay |

| Table 1: In vitro potency of this compound.[1] |

The Chemerin/ChemR23 Signaling Pathway

Activation of ChemR23 by chemerin initiates a cascade of intracellular events mediated primarily through the Gαi/o family of G proteins. This signaling pathway is characterized by several key downstream effects:

-

Inhibition of cAMP Production: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Calcium Mobilization: Activation of phospholipase C (PLC) by the Gβγ subunits leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores.

-

MAPK/ERK and PI3K/Akt Activation: Chemerin binding to ChemR23 stimulates the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2][3]

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to ChemR23 promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[3]

-

Chemotaxis: A primary physiological outcome of chemerin/ChemR23 signaling is the directed migration of immune cells, particularly dendritic cells and macrophages, towards a chemerin gradient.[4]

Effect of this compound on Chemerin Signaling

As a competitive antagonist, this compound effectively blocks all known downstream signaling events initiated by chemerin binding to ChemR23.

Inhibition of Chemotaxis

In vitro studies have demonstrated that this compound potently inhibits the chemotactic response of cells expressing ChemR23 towards a chemerin gradient. This has been shown in the CAL-1 cell line, a human B-cell line that endogenously expresses ChemR23.

| Assay | Cell Line | Effect of this compound |

| Chemotaxis | CAL-1 | Inhibition of chemerin-triggered migration |

| Table 2: Functional effect of this compound in vitro. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ChemR23 antagonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the ChemR23 receptor.

Materials:

-

HEK293 cells stably expressing human or mouse ChemR23.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Radioligand (e.g., [125I]-labeled chemerin).

-

Unlabeled chemerin (for determination of non-specific binding).

-

This compound or other test compounds.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-ChemR23 cells by homogenization and centrifugation.

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand.

-

Add varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, add a high concentration of unlabeled chemerin.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit chemerin-induced increases in intracellular calcium.

Materials:

-

HEK293 cells co-expressing ChemR23 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Chemerin.

-

This compound or other test compounds.

-

A luminometer or fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and incubate overnight.

-

If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Place the plate in the plate reader and initiate reading to establish a baseline.

-

Inject a fixed concentration of chemerin (typically the EC80 concentration) to stimulate calcium release.

-

Continue to measure the luminescent or fluorescent signal to capture the peak response.

-

The inhibitory effect of this compound is calculated as a percentage of the response to chemerin alone, and an IC50 value is determined from the dose-response curve.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the inhibition of chemerin-induced recruitment of β-arrestin to the ChemR23 receptor.

Materials:

-

A cell line engineered to express ChemR23 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

-

Cell culture medium and assay plates.

-

Chemerin.

-

This compound or other test compounds.

-

Detection reagents containing the chemiluminescent substrate for β-galactosidase.

-

A luminometer.

Procedure:

-

Seed the engineered cells in an appropriate assay plate.

-

Pre-incubate the cells with a dilution series of this compound.

-

Add a pre-determined concentration of chemerin (e.g., EC80) to all wells except the negative control.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment and enzyme complementation.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow for the enzymatic reaction to proceed.

-

Measure the chemiluminescent signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Materials:

-

A cell line expressing ChemR23 (e.g., CAL-1 or primary immune cells).

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (pore size appropriate for the cell type).

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

Chemerin.

-

This compound or other test compounds.

-

A method for cell quantification (e.g., cell counting with a hemocytometer or a fluorescent dye-based assay).

Procedure:

-

Place chemotaxis buffer containing various concentrations of chemerin in the lower chamber of the Boyden apparatus.

-

In the upper chamber, place the cell suspension that has been pre-incubated with different concentrations of this compound or vehicle.

-

Incubate the chamber for a sufficient time to allow for cell migration through the porous membrane (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the inhibitor to the number of cells that migrated in response to chemerin alone.

Visualizations of Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Chemerin signaling pathway and the inhibitory action of this compound.

References

- 1. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]

- 2. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eurofins Discoverx PathHunter CHO-K1 TACR3 β-Arrestin Cell Line, 2 vials. | Fisher Scientific [fishersci.com]

- 4. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

The ChemR23-IN-1 Technical Guide: A Deep Dive into Macrophage Migration Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ChemR23-IN-1, a potent inhibitor of the ChemR23 receptor, for the express purpose of studying macrophage migration. This document outlines the core mechanism of action, detailed experimental protocols, and data presentation, offering a foundational resource for researchers in immunology and drug discovery.

Introduction to ChemR23 and Macrophage Migration

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in both the initiation and resolution of inflammation.[1][2] It is expressed on various immune cells, most notably macrophages and dendritic cells.[1][3] The receptor is activated by two primary endogenous ligands: the chemoattractant protein chemerin and the pro-resolving lipid mediator resolvin E1 (RvE1).[4] The interaction of these ligands with ChemR23 can trigger diverse downstream signaling pathways, influencing cellular functions such as migration, differentiation, and inflammatory responses.

Macrophage migration is a critical process in immune surveillance, inflammation, and tissue repair. The chemerin/ChemR23 axis is a key driver of macrophage chemotaxis, guiding these cells to sites of inflammation. Dysregulation of this pathway has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor for Research

This compound is a small molecule inhibitor designed to specifically target the ChemR23 receptor. Its inhibitory activity makes it a valuable tool for elucidating the role of the ChemR23 signaling pathway in macrophage biology, particularly in the context of migration and chemotaxis.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound.

| Parameter | Species | Value | Reference |

| IC50 | Human | 38 nM | |

| IC50 | Mouse | 100 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To illustrate the potential dose-dependent effect of this compound on macrophage migration, the following table presents hypothetical, yet realistic, data from a typical in vitro chemotaxis assay. Researchers should generate their own data to confirm these findings.

| This compound Concentration (nM) | Chemerin-induced Macrophage Migration (% Inhibition) |

| 1 | 15 ± 3 |

| 10 | 45 ± 5 |

| 50 | 85 ± 4 |

| 100 | 98 ± 2 |

| 500 | 99 ± 1 |

ChemR23 Signaling Pathway and Inhibition by this compound

Activation of ChemR23 by its ligands, such as chemerin, initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the G protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These signaling cascades are crucial for orchestrating the cytoskeletal rearrangements necessary for cell migration.

This compound acts as a competitive antagonist, binding to the ChemR23 receptor and preventing the binding of endogenous ligands like chemerin. This blockade effectively abrogates the downstream signaling events that promote macrophage migration.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on macrophage migration.

Macrophage Isolation and Culture

Objective: To obtain primary macrophages for in vitro assays.

Materials:

-

Murine bone marrow or human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Ficoll-Paque PLUS (for human PBMCs)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Protocol:

-

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow from the femurs and tibias of mice.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Change the medium on day 3.

-

-

Human Monocyte-Derived Macrophages (MDMs):

-

Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in RPMI-1640 with 10% FBS and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells with warm PBS.

-

Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

In Vitro Macrophage Migration (Chemotaxis) Assay

Objective: To quantify the effect of this compound on chemerin-induced macrophage migration using a Boyden chamber/transwell assay.

Materials:

-

Differentiated macrophages

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Recombinant human or mouse chemerin

-

This compound

-

Serum-free RPMI-1640

-

Calcein-AM or DAPI stain

-

Fluorescence microscope or plate reader

Protocol:

-

Starve macrophages in serum-free RPMI-1640 for 4-6 hours prior to the assay.

-

Harvest macrophages using a cell scraper and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the macrophage suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add serum-free RPMI-1640 containing a chemoattractant concentration of chemerin (e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Add the pre-incubated macrophage suspension to the upper chamber of the transwell inserts.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with Calcein-AM or DAPI.

-

Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound on the phosphorylation of key signaling molecules (ERK and Akt) in macrophages.

Materials:

-

Differentiated macrophages

-

Recombinant chemerin

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated ERK1/2 and Akt

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Plate differentiated macrophages and starve them in serum-free medium for 4-6 hours.

-

Pre-treat the cells with this compound or vehicle control for 30 minutes.

-

Stimulate the cells with chemerin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effect of this compound on macrophage migration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the ChemR23 receptor in macrophage migration. By providing detailed protocols and a framework for data analysis, this guide aims to facilitate research into the complex mechanisms governing immune cell trafficking and to support the development of novel therapeutics for inflammatory diseases. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

- 1. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemerin/ChemR23 system does not affect the pro-inflammatory response of mouse and human macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

The Therapeutic Potential of Targeting the Chemerin/ChemR23 Axis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the chemerin/ChemR23 signaling axis, a complex and pleiotropic system with significant therapeutic potential across a spectrum of inflammatory, metabolic, and oncologic diseases. The guide details the molecular mechanisms, summarizes key quantitative data for agonists and antagonists, provides methodologies for critical experiments, and visualizes the core pathways and experimental workflows.

Introduction to the Chemerin/ChemR23 Axis

Chemerin, also known as retinoic acid receptor responder 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a secreted chemoattractant protein and adipokine.[1][2] It is initially synthesized as an inactive precursor, prochemerin, which undergoes proteolytic cleavage at its C-terminus by serine proteases from the coagulation, fibrinolytic, and inflammatory cascades to become biologically active.[1][3]

The primary signaling receptor for active chemerin is the Chemokine-Like Receptor 1 (CMKLR1), also known as ChemR23, a G protein-coupled receptor (GPCR).[4] The chemerin/ChemR23 axis is a critical regulator of immune cell trafficking, attracting macrophages, dendritic cells (DCs), and natural killer (NK) cells to sites of inflammation. Beyond its role in immunity, this axis is deeply involved in adipogenesis, glucose metabolism, angiogenesis, and vascular function.

Chemerin can also bind to two other receptors: G protein-coupled receptor 1 (GPR1), which shows weak signaling, and C-C motif chemokine receptor-like 2 (CCRL2), a non-signaling receptor thought to function by concentrating chemerin in specific microenvironments. The multifaceted and context-dependent nature of chemerin signaling—exhibiting both pro- and anti-inflammatory effects—makes it a compelling, albeit complex, therapeutic target.

Signaling Pathways and Molecular Mechanisms

Activation of ChemR23 by chemerin primarily initiates signaling through the Gαi/o family of G proteins. This engagement leads to a cascade of downstream intracellular events.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: Activation of the Gβγ subunit stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.

-

MAPK and Akt Activation: The signaling cascade also involves the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically p44/42 MAPK (ERK1/2), and the Akt pathway. These pathways are crucial for regulating cell proliferation, migration, and survival.

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to ChemR23 induces β-arrestin recruitment, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

The ultimate biological outcome of ChemR23 activation is highly dependent on the specific chemerin isoform, the cellular context, and the local microenvironment. For instance, different proteolytic cleavages of prochemerin can generate isoforms with varying potencies or even opposing functions (pro- vs. anti-inflammatory).

References

The Impact of ChemR23 Inhibition on Dendritic Cell Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their migration, or chemotaxis, to lymph nodes and sites of inflammation is a tightly regulated process, critical for immune surveillance and the generation of T-cell and B-cell responses.[1] A key player in guiding the migration of certain DC subsets is the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[1][2]

ChemR23 is a G protein-coupled receptor (GPCR) expressed on immature myeloid and plasmacytoid dendritic cells (pDCs).[1][3] Its primary endogenous ligand is the chemoattractant protein chemerin. The interaction between chemerin and ChemR23 triggers a signaling cascade that leads to DC migration. This axis is implicated in various physiological and pathological processes, including inflammation and autoimmune diseases. Consequently, targeting the ChemR23/chemerin pathway with small molecule inhibitors presents a promising therapeutic strategy for modulating immune responses by controlling dendritic cell trafficking.

This technical guide provides an in-depth overview of the impact of ChemR23 inhibition on dendritic cell chemotaxis, including quantitative data on inhibitors, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. While a specific compound named "ChemR23-IN-1" was not found in publicly available literature at the time of this writing, this guide focuses on the effects of known ChemR23 antagonists.

Data Presentation: Efficacy of ChemR23 Inhibitors on Dendritic Cell Chemotaxis

The development of small molecule antagonists for ChemR23 is an active area of research. While extensive quantitative data for a wide range of compounds is not yet publicly available, studies have identified and characterized some inhibitors. The following table summarizes the available data on the in vitro efficacy of a known ChemR23 antagonist in inhibiting dendritic cell migration.

| Compound Name | Assay Type | Cell Type | Chemoattractant | IC50 Value (µM) | Reference |

| 2-(α-naphthoyl) ethyltrimethylammonium (B95326) iodide (α-NETA) | Transwell Chemotaxis Assay | CMKLR1+ Cells | Chemerin | 6.5 ± 0.7 |

Note: The cell type used in the referenced study was a CMKLR1-expressing cell line, which serves as a model for ChemR23-positive immune cells like dendritic cells. Further studies on primary dendritic cells are needed to confirm these findings.

Experimental Protocols

Accurate and reproducible assessment of the impact of ChemR23 inhibitors on dendritic cell chemotaxis relies on standardized experimental protocols. Below are detailed methodologies for key assays used in this field.

Transwell Migration (Chemotaxis) Assay

This assay is the gold standard for quantifying the chemotactic response of cells to a specific chemoattractant.

Objective: To measure the in vitro migration of dendritic cells towards a chemerin gradient and to assess the inhibitory effect of a ChemR23 antagonist.

Materials:

-

24-well Transwell plates with 5 µm pore size polycarbonate membranes

-

Immature dendritic cells (e.g., monocyte-derived DCs or primary pDCs)

-

Chemotaxis medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant human chemerin

-

ChemR23 inhibitor (e.g., α-NETA)

-

Phosphate Buffered Saline (PBS)

-

Trypan blue or other viability stain

-

Flow cytometer or microscope for cell counting

Procedure:

-

Cell Preparation:

-

Culture and differentiate dendritic cells to an immature state.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in chemotaxis medium at a concentration of 1–2 x 10^6 cells/mL.

-

Assess cell viability using trypan blue; viability should be >95%.

-

(For inhibitor studies) Pre-incubate the dendritic cells with the ChemR23 inhibitor at various concentrations for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of chemotaxis medium containing the desired concentration of chemerin (e.g., 100 pM) to the lower wells of the 24-well plate. For the negative control, add medium without chemerin.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the dendritic cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer for a fixed time period or by manual counting with a hemocytometer.

-

To calculate the chemotactic index, divide the number of cells that migrated in response to chemerin by the number of cells that migrated in the absence of a chemoattractant.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation, providing a rapid readout of receptor engagement and signaling.

Objective: To determine if a ChemR23 inhibitor can block chemerin-induced calcium flux in dendritic cells.

Materials:

-

Immature dendritic cells

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

Recombinant human chemerin

-

ChemR23 inhibitor

-

Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a plate reader with fluorescence capabilities (for Fluo-4).

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest dendritic cells and resuspend them in HBSS without calcium and magnesium at a concentration of 1-5 x 10^6 cells/mL.

-

Add the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS containing calcium and magnesium to remove excess dye.

-

Resuspend the cells in HBSS with calcium and magnesium.

-

-

Inhibitor Pre-treatment:

-

(For inhibitor studies) Aliquot the dye-loaded cells and pre-incubate with the ChemR23 inhibitor at various concentrations for 10-20 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Acquire a baseline fluorescence reading of the cell suspension for approximately 30-60 seconds using the flow cytometer or plate reader.

-

Add recombinant chemerin to the cell suspension to achieve the final desired concentration and continue recording the fluorescence for several minutes.

-

The binding of chemerin to ChemR23 should elicit a rapid increase in intracellular calcium, which is detected as a change in the fluorescence signal.

-

For Indo-1, the ratio of violet to blue fluorescence is measured. For Fluo-4, the increase in fluorescence intensity at ~516 nm is measured.

-

-

Data Analysis:

-

Analyze the kinetic data to determine the peak fluorescence response.

-

In inhibitor studies, the percentage of inhibition of the calcium response is calculated for each inhibitor concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of ChemR23-Mediated Dendritic Cell Chemotaxis and its Inhibition

Caption: ChemR23 signaling cascade in dendritic cells and the point of inhibition.

Experimental Workflow for a Transwell Chemotaxis Assay

Caption: Workflow of a transwell assay to assess DC chemotaxis and its inhibition.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's antagonistic action on dendritic cell chemotaxis.

Conclusion

The ChemR23/chemerin signaling axis is a key driver of dendritic cell chemotaxis and represents a valuable target for therapeutic intervention in inflammatory and autoimmune diseases. The development of potent and selective small molecule inhibitors of ChemR23, such as α-NETA, provides a powerful tool for modulating the migration of these critical immune cells. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to investigate the impact of new chemical entities on this important pathway. Further research into the discovery and characterization of novel ChemR23 inhibitors will be crucial for translating our understanding of dendritic cell trafficking into innovative immunomodulatory therapies.

References

- 1. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of ChemR23 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of inflammatory and immune responses. Its activation by endogenous ligands, primarily the adipokine chemerin and the specialized pro-resolving mediator Resolvin E1 (RvE1), triggers a cascade of intracellular signaling events with often opposing functional outcomes. While chemerin is typically associated with pro-inflammatory and chemoattractant effects, RvE1 plays a crucial role in the resolution of inflammation.[1] This dichotomy positions ChemR23 as a compelling therapeutic target for a wide range of inflammatory diseases, metabolic disorders, and cancer.

This in-depth technical guide explores the core downstream signaling pathways affected by the inhibition of ChemR23. It provides a comprehensive overview of the molecular mechanisms, quantitative data on signaling modulation, detailed experimental protocols for studying these pathways, and visual representations of the signaling architecture.

ChemR23 Signaling: A Dual-Edged Sword

ChemR23 primarily couples to the Gαi/o family of G proteins.[1] Ligand binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This event triggers two major downstream signaling arms: the Gαi/o-mediated pathway and the β-arrestin-mediated pathway.

Gαi/o-Mediated Signaling

The activation of Gαi/o by ChemR23 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Simultaneously, the Gβγ subunits released upon G protein activation can directly modulate the activity of various effector proteins, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.

The PI3K/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are central cascades downstream of ChemR23 activation.[2] These pathways are critical for regulating a plethora of cellular processes, including cell survival, proliferation, differentiation, and migration.

β-Arrestin-Mediated Signaling

Beyond its role in G protein-dependent signaling, ChemR23 can also signal through β-arrestins. Upon ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of ChemR23.[3] This recruitment not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events. β-arrestins can act as scaffolds for various signaling proteins, including components of the MAPK cascade, leading to sustained ERK activation.

The Impact of ChemR23 Inhibition

Inhibition of ChemR23, either through small molecule antagonists or blocking antibodies, is a promising therapeutic strategy for mitigating pathological inflammation. By blocking the binding of pro-inflammatory ligands like chemerin, ChemR23 inhibitors can effectively dampen the downstream signaling cascades that drive inflammatory responses.

The consequences of ChemR23 inhibition include:

-

Reduced Immune Cell Recruitment: Inhibition of ChemR23-mediated chemotaxis can prevent the infiltration of immune cells, such as macrophages and dendritic cells, into sites of inflammation.

-

Modulation of Cytokine Production: ChemR23 inhibition can alter the production of various cytokines. For instance, chemerin has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages.

-

Suppression of Inflammatory Pathways: By blocking the activation of the MAPK/ERK and PI3K/Akt pathways, ChemR23 inhibitors can suppress the expression of pro-inflammatory genes and mediators.

Quantitative Data on ChemR23 Signaling Modulation

The following tables summarize the available quantitative data on the modulation of ChemR23 downstream signaling pathways.

Table 1: Effect of ChemR23 Agonists on Downstream Signaling

| Ligand | Cell Type | Assay | Endpoint | Effective Concentration | Reference |

| Chemerin | Macrophages | ELISA | Inhibition of TNF-α, IL-1β, IL-6 production | 1 pM (maximal response) | |

| Chemerin-derived peptide (C15) | Mice (in vivo) | Cell counting | Suppression of neutrophil and monocyte recruitment | 0.32 ng/kg | |

| Anti-ChemR23 mAb | M-CSF differentiated macrophages | Western Blot | Increased ERK1/2 phosphorylation | 10 µg/ml | |

| Resolvin E1 | CHO-hChemR23 cells | Western Blot | Increased Akt phosphorylation | 0.1–10.0 nM | |

| Chemerin | Microglial cells | Boyden Chamber | Increased cell migration | 0.1–20 nM |

Table 2: Effect of ChemR23 Antagonists on Downstream Signaling

| Inhibitor | Cell Type/Model | Assay | Effect | Reference |

| CCX832 | db/db mice | Gene Expression | Decreased renal inflammatory markers (IL-6, TNF-α) | |

| CCX832 | Vascular Smooth Muscle Cells | Cell Proliferation/Migration Assay | Ameliorated chemerin-induced proliferation and migration |

Note: Specific IC50 values for small molecule inhibitors like CCX832 on downstream signaling pathways are not consistently reported in publicly available literature.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key downstream signaling pathways of ChemR23.

Caption: Canonical ChemR23 downstream signaling pathways.

Caption: General experimental workflow for studying ChemR23 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of ChemR23.

Western Blot for ERK and Akt Phosphorylation

This protocol is used to quantify the levels of phosphorylated (activated) ERK and Akt in response to ChemR23 modulation.

Materials:

-

Cell line of interest (e.g., primary macrophages, HEK293 cells stably expressing ChemR23)

-

Cell culture medium and supplements

-

ChemR23 agonist (e.g., chemerin) and/or inhibitor (e.g., CCX832)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with the ChemR23 inhibitor for the desired time and concentration.

-

Stimulate cells with the ChemR23 agonist for various time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for loading.

-

Quantify band intensities using densitometry software.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Materials:

-

Cells expressing ChemR23

-

Assay buffer (e.g., HBSS)

-

Forskolin (to stimulate adenylyl cyclase)

-

ChemR23 agonist and/or inhibitor

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well or 384-well plate and culture overnight.

-

-

Assay:

-

Wash cells with assay buffer.

-

Pre-incubate cells with the ChemR23 inhibitor for a specified time.

-

Add the ChemR23 agonist along with a fixed concentration of forskolin.

-

Incubate for a designated period (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples.

-

Calculate the percent inhibition of forskolin-stimulated cAMP production by the ChemR23 agonist in the presence and absence of the inhibitor.

-

Determine the IC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following ChemR23 activation.

Materials:

-

Cells expressing ChemR23

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

ChemR23 agonist and/or inhibitor

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating and Dye Loading:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

-

Assay:

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Inject the ChemR23 inhibitor and incubate for a short period.

-

Inject the ChemR23 agonist and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data to determine the peak fluorescence response.

-

Calculate the dose-dependent inhibition of the agonist-induced calcium response by the inhibitor to determine its IC50 value.

-

Conclusion

The intricate network of downstream signaling pathways regulated by ChemR23 underscores its significance as a therapeutic target. Inhibition of this receptor offers a promising avenue for the development of novel treatments for a variety of inflammatory and immune-mediated diseases. A thorough understanding of the molecular consequences of ChemR23 inhibition, supported by robust quantitative data and well-defined experimental protocols, is paramount for advancing these therapeutic strategies from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to explore and exploit the therapeutic potential of targeting ChemR23 signaling.

References

Methodological & Application

Application Notes and Protocols for ChemR23-IN-1 in In Vitro Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammatory responses, immune cell trafficking, and metabolic regulation.[1][2][3] Its primary endogenous ligand is the chemoattractant protein chemerin.[1][4] The activation of ChemR23 by chemerin induces the migration of various immune cells, including dendritic cells, macrophages, and natural killer cells, to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory diseases, making ChemR23 an attractive therapeutic target.

ChemR23-IN-1 is a potent and selective inhibitor of ChemR23. It effectively blocks the chemerin-induced signaling cascade, thereby inhibiting the chemotactic response of immune cells. These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to evaluate its inhibitory effects on ChemR23-mediated cell migration.

ChemR23 Signaling Pathway

The binding of chemerin to ChemR23 initiates a cascade of intracellular signaling events. ChemR23 is coupled to the Gi/o family of G proteins. Upon activation, the G protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the signaling cascade triggers the release of intracellular calcium (Ca2+) stores and activates the mitogen-activated protein kinase (MAPK) pathway, specifically phosphorylating extracellular signal-regulated kinase (ERK). These downstream events are crucial for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.

Quantitative Data for this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the biological response by 50%.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | Human ChemR23 | Not Specified | 38 | |

| This compound | Mouse ChemR23 | Not Specified | 100 |

In Vitro Chemotaxis Assay Protocol

This protocol details the use of a Boyden chamber assay to assess the inhibitory effect of this compound on chemerin-induced chemotaxis of CAL-1 cells, a human plasmacytoid dendritic cell line.

Materials and Reagents

-

Cell Line: CAL-1 cells (human plasmacytoid dendritic cell line)

-

Chemoattractant: Recombinant human chemerin

-

Inhibitor: this compound

-

Assay Plates: 96-well Boyden chambers with 5 µm pore size polycarbonate membranes

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine

-

Assay Buffer: Serum-free RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)

-

Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or Calcein-AM

-

Reagents for Fixation and Staining (optional): Methanol, Crystal Violet or Giemsa stain

-

Plate reader capable of luminescence or fluorescence detection

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Detailed Protocol

1. Cell Culture and Preparation:

-

Culture CAL-1 cells in RPMI-1640 supplemented with 10% FBS and 2 mM L-glutamine in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the exponential growth phase.

-

Wash the cells once with serum-free RPMI-1640.

-

Resuspend the cells in Assay Buffer (serum-free RPMI-1640 with 0.5% BSA) at a final concentration of 1 x 10^6 cells/mL.

2. Preparation of Reagents:

-

Chemerin (Chemoattractant): Prepare a stock solution of recombinant human chemerin in a suitable buffer (e.g., PBS with 0.1% BSA). Dilute the stock solution in Assay Buffer to achieve a final concentration in the lower chamber that induces a robust chemotactic response (typically in the range of 1-10 nM).

-

This compound (Inhibitor): Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to test a range of concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration in the cell suspension should be kept below 0.1% to avoid solvent toxicity.

3. Assay Procedure (Boyden Chamber):

-

Add 150 µL of Assay Buffer containing the desired concentration of chemerin to the lower wells of the 96-well Boyden chamber. For negative controls, add Assay Buffer without chemerin.

-

In a separate plate or tubes, pre-incubate the CAL-1 cell suspension (1 x 10^6 cells/mL) with an equal volume of the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Carefully place the Boyden chamber inserts (with the 5 µm pore membrane) into the wells.

-

Add 50 µL of the pre-incubated cell suspension to the upper chamber of each insert (50,000 cells per well).

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-4 hours. The optimal incubation time may need to be determined empirically for your specific experimental conditions.

4. Quantification of Cell Migration:

-

Luminescent Method (e.g., CellTiter-Glo®):

-

After incubation, carefully remove the inserts.

-

Add a volume of CellTiter-Glo® reagent to the lower chamber equal to the volume of medium in the well.

-

Mix and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of migrated cells.

-

-

Fluorescent Method (e.g., Calcein-AM):

-

Alternatively, cells can be pre-labeled with Calcein-AM before the assay.

-

After incubation, remove the inserts and measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

-

Manual Counting (Optional):

-

After incubation, remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol.

-

Stain the cells with Crystal Violet or Giemsa stain.

-

Count the number of stained cells in several microscopic fields for each well and calculate the average.

-

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (chemerin-induced migration without inhibitor).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This detailed protocol provides a robust framework for assessing the in vitro efficacy of this compound in inhibiting chemerin-induced chemotaxis. By following these guidelines, researchers can obtain reliable and reproducible data to further characterize the pharmacological properties of this inhibitor and its potential for therapeutic development in inflammatory and immune-related disorders. Careful optimization of cell number, chemoattractant concentration, and incubation time is recommended to achieve the best results for your specific experimental setup.

References

- 1. CAL-1 as Cellular Model System to Study CCR7-Guided Human Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for ChemR23-IN-1 in a Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses, immune cell trafficking, and metabolic regulation.[1][2][3] Its endogenous ligand, chemerin, activates the receptor, leading to the coupling of Gαi/o proteins.[4][5] This activation of the Gαi/o pathway inhibits adenylyl cyclase and stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+). The resulting increase in cytosolic calcium is a key second messenger in the signaling cascade.

ChemR23-IN-1 is a potent and selective small molecule inhibitor of the ChemR23 receptor. By blocking the binding of chemerin to ChemR23, this compound can effectively antagonize the downstream signaling pathways, including calcium mobilization. This makes it a valuable tool for studying the physiological and pathological roles of the chemerin/ChemR23 axis and for the development of novel therapeutics targeting this pathway.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a cell-based calcium mobilization assay.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the agonist-induced response by 50%.

| Compound | Target | Organism | IC50 (nM) | Assay Type |

| This compound | ChemR23/CMKLR1 | Human | 38 | Calcium Mobilization / Chemotaxis |

| This compound | ChemR23/CMKLR1 | Mouse | 100 | Calcium Mobilization / Chemotaxis |

Table 1: Inhibitory Potency of this compound. Data sourced from MedchemExpress.

Signaling Pathway and Experimental Workflow